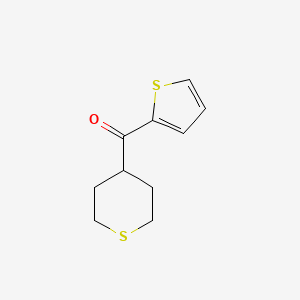

(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone

Description

Properties

IUPAC Name |

thian-4-yl(thiophen-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS2/c11-10(9-2-1-5-13-9)8-3-6-12-7-4-8/h1-2,5,8H,3-4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCPSSQTPPBGAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone is an organic compound that has garnered interest due to its potential biological activities. This compound features a tetrahydrothiopyran ring and a thiophene ring, which contribute to its unique chemical properties and biological interactions. The following sections will explore the biological activity of this compound, including its mechanism of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that related compounds exhibit antimicrobial and anticonvulsant properties, suggesting that this compound may share similar mechanisms.

- Antimicrobial Activity : The compound has shown effectiveness against Gram-positive bacteria, which can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticonvulsant Activity : The anticonvulsant effects may arise from modulation of neurotransmitter systems or ion channels involved in neuronal excitability.

Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted by researchers at the University of Huddersfield evaluated the antimicrobial properties of various thiophene derivatives, including this compound. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Bacillus subtilis, suggesting a promising avenue for developing new antibiotics .

- Anticonvulsant Study : In a pharmacological assessment, the compound was tested in rodent models for its anticonvulsant effects. Results showed a dose-dependent reduction in seizure frequency, indicating potential therapeutic applications for epilepsy treatment .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects of thiophene derivatives on cancer cell lines such as HeLa and MCF7. The findings revealed that this compound induced apoptosis in these cells, highlighting its potential as an anticancer agent .

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. The presence of the tetrahydrothiopyran moiety may enhance the bioactivity of (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone, making it a candidate for developing new antimicrobial agents .

- Cancer Treatment : Thiophene derivatives have been studied for their potential in cancer therapy due to their ability to inhibit specific enzymes involved in tumor growth. The unique structure of this compound could be explored for its efficacy against various cancer cell lines .

- GPR40 Receptor Modulation : A patent has been filed concerning compounds that modulate the GPR40 receptor, which is linked to metabolic disorders and diabetes. This compound may play a role in developing therapeutics targeting this receptor .

Materials Science Applications

- Organic Electronics : The electron-rich nature of thiophene makes it an essential component in organic semiconductors. The incorporation of this compound into polymer matrices could enhance the electrical conductivity and stability of organic electronic devices .

- Synthesis of Functional Materials : As a synthetic intermediate, this compound can be utilized to create various functional materials, including sensors and catalysts. Its versatility allows for modifications that can tailor properties for specific applications in nanotechnology and materials science .

Synthetic Applications

- Building Block for Complex Molecules : this compound serves as a valuable building block in organic synthesis. Its reactivity can be harnessed to construct more complex molecular architectures through various coupling reactions .

- Photochemical Reactions : The compound has shown potential in photochemical applications where light-induced transformations are required. Its ability to undergo C-H functionalization under UV light can be exploited in synthetic routes that require selective bond activation .

Case Studies

- Antimicrobial Testing : A study evaluated the antimicrobial efficacy of several thiophene derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated promising activity, warranting further investigation into structure–activity relationships .

- GPR40 Modulation Research : In a preclinical study, compounds similar to this compound were tested for their ability to activate GPR40 receptors in vitro. These findings suggest potential therapeutic applications in managing type 2 diabetes and obesity-related disorders .

Comparison with Similar Compounds

(Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanone

- Structural Difference : Oxygen atom replaces sulfur in the tetrahydropyran ring.

- Physicochemical Properties :

(4-Chlorophenyl)(tetrahydro-2H-thiopyran-4-yl)methanone

Di(thiophen-2-yl)methanone

- Structural Difference : Lacks the tetrahydrothiopyran ring; two thiophenes are directly linked via a ketone.

- Properties: Melting Point: 160–162°C (ethanol-crystallized) . IR: C=O stretch at 1713 cm⁻¹, sharper than in tetrahydrothiopyran analogs due to reduced ring strain . Utility: Used as a precursor in photopolymerization and organic electronics .

(1-(3-Hydroxy-1,2,3,4-Tetrahydronaphthalen-2-yl)piperidin-4-yl)(thiophen-2-yl)methanone

- Structural Difference : Incorporates a piperidine ring and tetrahydronaphthalene moiety.

- Bioactivity : High affinity for vesicular acetylcholine transporter (VAChT; Kᵢ = 5.00 ± 1.20 nM), outperforming pyrrole-substituted analogs (Kᵢ = 18–26 nM) .

Comparative Data Table

Key Research Findings

Electronic Effects : Sulfur in the thiopyran ring increases electron density at the ketone group compared to oxygenated analogs, enhancing reactivity in nucleophilic additions .

Biological Selectivity: Thiophene-containing methanones exhibit higher selectivity for VAChT over σ1 receptors (>70-fold) compared to pyrrole derivatives .

Synthetic Flexibility : The tetrahydrothiopyran scaffold allows modular substitutions (e.g., chlorophenyl, boronate) for tailored applications in drug discovery .

Preparation Methods

Preparation of Tetrahydrothiopyran-4-yl Ketones

Starting from tetrahydrothiopyran-4-carboxylic acid derivatives or esters , conversion to ketones can be achieved via:

- Formation of Weinreb amides followed by reaction with organometallic reagents (e.g., methylmagnesium bromide or methylmagnesium chloride).

- Direct Grignard addition to esters or acid chlorides derived from tetrahydrothiopyran-4-carboxylic acid.

Analogous preparation of tetrahydro-2H-pyran-4-yl ethanone (oxygen analog) involves:

Bromination of tetrahydropyran-4-ylethanone in methanol at low temperatures (-10 to 10°C) followed by acid treatment can also yield functionalized ketones.

Incorporation of Thiophene Moiety

The thiophene ring is typically introduced via:

- Cross-coupling reactions such as Suzuki or Stille coupling if halogenated tetrahydrothiopyran ketones are available.

- Direct acylation reactions where thiophene derivatives are acylated with tetrahydrothiopyran-4-carbonyl chlorides or related activated derivatives.

Alternatively, the ketone can be formed by coupling a thiophen-2-yl organometallic reagent (e.g., thiophen-2-ylmagnesium bromide) with a tetrahydrothiopyran-4-carboxylic acid derivative.

Proposed Synthetic Route for this compound

Based on analogous pyran and thiophene chemistry, a plausible preparation method includes:

| Step | Reaction Type | Reagents & Conditions | Expected Outcome | Notes |

|---|---|---|---|---|

| 1 | Synthesis of tetrahydro-2H-thiopyran-4-carboxylic acid derivative | Starting from tetrahydrothiopyran or via ring closure methods | Obtain ester or acid chloride | Precursor for ketone formation |

| 2 | Formation of Weinreb amide | Reaction with N-methoxy-N-methylamine hydrochloride and coupling agent | Weinreb amide intermediate | Enables controlled ketone formation |

| 3 | Addition of thiophen-2-yl organometallic reagent | Thiophen-2-ylmagnesium bromide or lithium reagent added at low temperature (-20 to 0°C) | Formation of ketone linking tetrahydrothiopyran and thiophene | Key step for target compound |

| 4 | Purification | Extraction, drying, and silica gel chromatography | Pure this compound | Confirm structure by NMR, LC-MS |

Detailed Reaction Conditions and Yields from Analogous Systems

Note: These examples are for oxygen analogs but inform plausible conditions for sulfur analogs.

Analytical Characterization

- NMR Spectroscopy : Key to confirming the ring structure and ketone formation.

- LC-MS : Confirms molecular weight and purity.

- Chromatography : Silica gel column chromatography is standard for purification.

Summary and Expert Notes

- The preparation of this compound likely follows a route involving the synthesis of a tetrahydrothiopyran-4-carboxylic acid derivative, conversion to a Weinreb amide, and subsequent addition of a thiophen-2-yl organometallic reagent.

- Reaction conditions are expected to be similar to those used for tetrahydropyran analogs, with careful temperature control (-60 to 0°C) to prevent side reactions.

- Purification by silica gel chromatography and confirmation by NMR and LC-MS are essential.

- Yields in analogous systems range from 48% to 81%, depending on reagent purity, reaction control, and workup procedures.

- Direct literature on this exact compound is limited; thus, experimental optimization may be required.

Q & A

Basic Research Questions

Q. What synthetic routes are viable for (tetrahydro-2H-thiopyran-4-yl)(thiophen-2-yl)methanone, and what reaction conditions optimize yield?

- Methodology : Multi-step synthesis involving thiopyran and thiophene precursors. For example, tetrahydro-4H-thiopyran-4-one (synthesized via NaOMe-mediated cyclization of dimethyl 3,3′-thiobispropanoate in THF) can serve as a key intermediate. Subsequent Friedel-Crafts acylation with thiophene derivatives under acidic conditions (e.g., AlCl₃) may yield the target compound. Decarboxylation and purification steps (e.g., column chromatography) are critical for isolating the product .

- Key Parameters : Reaction temperature (e.g., reflux in 10% H₂SO₄ for decarboxylation), solvent polarity, and catalyst selection.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Identify shifts for thiopyran (δ ~2.5–3.5 ppm for CH₂-S) and thiophene (δ ~6.5–7.5 ppm for aromatic protons).

- FT-IR : Confirm carbonyl stretch (~1680–1720 cm⁻¹) and sulfur-containing ring vibrations .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using SHELX software for structure refinement. Monoclinic space groups (e.g., P2₁/c) are common for similar methanones, with unit cell parameters comparable to derivatives like 1-(4-chlorophenyl)pyrazol-4-ylmethanone (a = 6.0686 Å, b = 18.6887 Å, c = 14.9734 Å) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) to compute HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices. The Colle-Salvetti correlation-energy formula, adapted for electron density and kinetic-energy density, validates computational models against experimental data (e.g., bond lengths, angles) .

- Applications : Predict regioselectivity in electrophilic substitution reactions (e.g., thiophene ring activation) and solvation effects via polarizable continuum models (PCM) .

Q. What challenges arise in resolving crystallographic data for sulfur-containing methanones, and how can they be mitigated?

- Challenges : Disordered sulfur atoms, weak diffraction due to low crystal symmetry, and absorption effects.

- Solutions :

- High-resolution data collection (e.g., synchrotron radiation).

- SHELXL refinement with anisotropic displacement parameters and twin-law corrections. For example, SHELXPRO interfaces enable macromolecular refinement workflows adaptable to small molecules .

Q. How do structural modifications (e.g., substituent effects) influence biological activity in related compounds?

- Structure-Activity Relationships (SAR) :

- Electron-withdrawing groups (e.g., Cl on phenyl rings) enhance binding to enzymatic targets (observed in pyrazolone derivatives with antibacterial activity).

- Thiopyran’s conformational flexibility may improve pharmacokinetic properties, as seen in analogs with anti-inflammatory or antitumor activity .

- Experimental Design : Synthesize derivatives (e.g., halogenated thiophenes) and assay against bacterial/viral strains using MIC (minimum inhibitory concentration) protocols.

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported synthetic yields or spectroscopic data?

- Validation Strategies :

- Cross-reference computational predictions (DFT) with experimental NMR/IR data to resolve electronic environment mismatches .

- Replicate syntheses under controlled conditions (e.g., inert atmosphere) to isolate side products (e.g., oxidized thiophene derivatives) .

Methodological Tools

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.